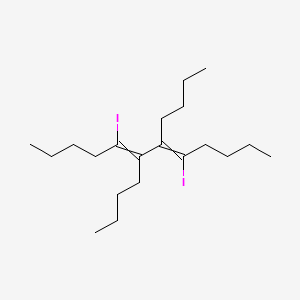
6,7-Dibutyl-5,8-diiodododeca-5,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibutyl-5,8-diiodododeca-5,7-diene is a chemical compound with the molecular formula C20H36I2 It is characterized by the presence of two iodine atoms and two butyl groups attached to a dodecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-hexadiene and butyl iodide.
Iodination: The introduction of iodine atoms is achieved through an iodination reaction. This can be carried out using iodine (I2) in the presence of a suitable catalyst, such as silver nitrate (AgNO3).
Butylation: The butyl groups are introduced via a butylation reaction, which involves the reaction of the intermediate compound with butyl iodide (C4H9I) under basic conditions, typically using sodium hydride (NaH) as a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and butylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibutyl-5,8-diiodododeca-5,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of deiodinated products or the reduction of double bonds.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
Oxidation: Iodinated alcohols or ketones.
Reduction: Deiodinated alkanes or alkenes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
6,7-Dibutyl-5,8-diiodododeca-5,7-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene involves its interaction with specific molecular targets and pathways. The iodine atoms and butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,8-Diiodo-6,7-dibutyl-5,7-dodecadiene: A closely related compound with similar structural features but different reactivity.
6,7-Dibutyl-5,8-diiododeca-5,7-diene: Another similar compound with slight variations in the carbon chain length and iodine positioning.
Uniqueness
6,7-Dibutyl-5,8-diiodododeca-5,7-diene stands out due to its specific arrangement of iodine atoms and butyl groups, which confer unique chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
CAS No. |
324743-13-7 |
|---|---|
Molecular Formula |
C20H36I2 |
Molecular Weight |
530.3 g/mol |
IUPAC Name |
6,7-dibutyl-5,8-diiodododeca-5,7-diene |
InChI |
InChI=1S/C20H36I2/c1-5-9-13-17(19(21)15-11-7-3)18(14-10-6-2)20(22)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
BHDPYZPPMLFIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(CCCC)I)C(=C(CCCC)I)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
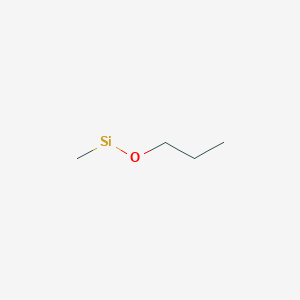
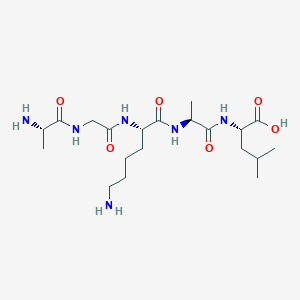
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
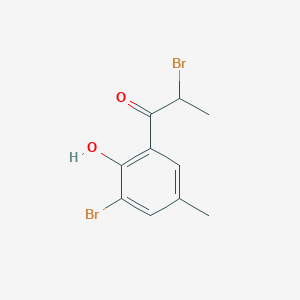

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
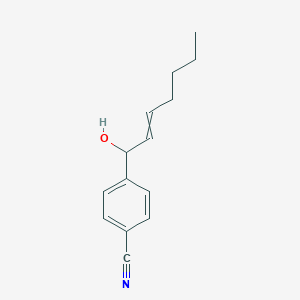
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
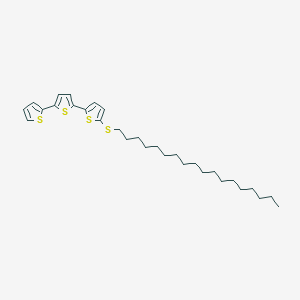

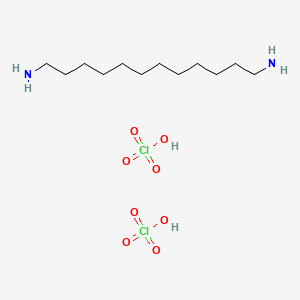
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
